2-Ethyl-4,5-dihydronaphtho[1,2-b]furan
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Overview
Description
2-Ethyl-4,5-dihydronaphtho[1,2-b]furan is a chemical compound belonging to the class of dihydronaphthofurans. These compounds are characterized by a fused ring structure that includes both a naphthalene and a furan ring. Dihydronaphthofurans are known for their diverse biological activities and have been found in various natural and synthetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,5-dihydronaphtho[1,2-b]furan can be achieved through several methods, including:
Annulation of Naphthols: This involves the reaction of naphthols with various reagents to form the fused ring structure.
Cycloaddition Reactions: These include [3 + 2], [4 + 1], and Diels–Alder reactions, which are commonly used to construct the dihydronaphthofuran ring system.
Intramolecular Transannulation: This method involves the rearrangement of existing ring structures to form the desired compound.
Friedel–Crafts Reactions: These are used to introduce substituents into the aromatic ring system.
Wittig and Claisen Rearrangements: These reactions are employed to form carbon-carbon bonds and rearrange existing structures.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of reagents .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where different substituents are introduced into the ring system.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl groups, and other substituents can be introduced using appropriate reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-Ethyl-4,5-dihydronaphtho[1,2-b]furan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-4,5-dihydronaphtho[1,2-b]furan involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-Bromo-1-(1,2-dihydronaphtho[2,1-b]furan-2-yl)ethanone
- 2-Bromo-1-(2,3-dihydronaphtho[1,2-b]furan-2-yl)ethanone
Comparison: 2-Ethyl-4,5-dihydronaphtho[1,2-b]furan is unique due to its specific substituents and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .
Properties
CAS No. |
89506-70-7 |
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Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-ethyl-4,5-dihydrobenzo[g][1]benzofuran |
InChI |
InChI=1S/C14H14O/c1-2-12-9-11-8-7-10-5-3-4-6-13(10)14(11)15-12/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
FHNQKDIIWSGVQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(O1)C3=CC=CC=C3CC2 |
Origin of Product |
United States |
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